GSK046

BET BD2 inhibitor aqueous solubility in vivo formulation

GSK046 (iBET-BD2) is the definitive BD2-selective BET probe for studies where cellular viability is non-negotiable. Unlike pan-BET inhibitors (e.g., JQ1, I-BET151) that cause broad cytotoxicity, GSK046 preserves fibroblast and T-cell proliferation while suppressing profibrotic (COL1A1, ACTA2) and pro-inflammatory (IFNγ, IL-17A, IL-22) mediators at up to 10 μM. Its >1000-fold BD2/BD1 selectivity enables unambiguous target deconvolution. Exceptionally high aqueous solubility eliminates vehicle formulation artifacts, ensuring reproducible in vivo dosing. Orally bioavailable (Cmax 1589 ng/mL, t1/2 1.8 h at 10 mg/kg p.o.) with validated efficacy in murine KLH immunomodulation and radiation fibrosis models. The superior solubility profile distinguishes GSK046 from other BD2 chemotypes.

Molecular Formula C23H27FN2O4
Molecular Weight 414.477
CAS No. 2474876-09-8
Cat. No. B2702350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK046
CAS2474876-09-8
Molecular FormulaC23H27FN2O4
Molecular Weight414.477
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C
InChIInChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1
InChIKeyFRBRZGLUFOZRGD-JVPBZIDWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GSK046 (iBET-BD2) BD2-Selective BET Inhibitor: A Precisely Validated Chemical Probe for In Vivo Immuno-Oncology and Fibrosis Research


GSK046 (iBET-BD2; CAS 2474876-09-8) is a potent and orally bioavailable inhibitor of the second bromodomain (BD2) of the bromodomain and extra-terminal (BET) protein family [1]. It exhibits selective inhibition across the BET family, with IC50 values of 264 nM (BRD2 BD2), 98 nM (BRD3 BD2), 49 nM (BRD4 BD2), and 214 nM (BRDT BD2) [2]. Developed as a chemical probe to dissect BD2-specific biology, GSK046 demonstrates immunomodulatory activity and favorable pharmacokinetic properties suitable for preclinical in vivo applications .

Why Pan-BET Inhibitors and Other BD2 Probes Cannot Substitute for GSK046 in Targeted Functional Studies


Pan-BET inhibitors such as JQ1 and I-BET151 bind equipotently to all eight bromodomains, leading to broad transcriptional repression and significant cytotoxicity that limits their therapeutic window [1]. While other BD2-selective chemotypes exist (e.g., GSK620, ABBV-744), their divergent physicochemical and selectivity profiles preclude simple interchangeability [2]. Notably, among several distinct classes of BD2-selective compounds reported, only GSK046 demonstrates high aqueous solubility [3], a critical parameter for achieving reproducible in vivo dosing and minimizing formulation artifacts. The quantitative evidence below delineates GSK046's precise differentiation points.

Quantitative Differentiation of GSK046: Comparative Selectivity, Solubility, and Functional Profile


1. High Aqueous Solubility: A Unique Advantage for In Vivo Dosing and Reproducibility

GSK046 is distinguished from other BD2-selective chemotypes by its high aqueous solubility, a property that facilitates reliable in vivo administration. While GSK620 and GSK549 are also BD2-selective, literature explicitly states that 'only GSK046 shows high aqueous solubility' among several distinct classes of BD2-selective compounds [1]. This property is critical for minimizing vehicle-related artifacts and achieving consistent exposure.

BET BD2 inhibitor aqueous solubility in vivo formulation chemical probe

2. Superior BD2 Selectivity: Over 1000-Fold Window over BD1

GSK046 demonstrates profound selectivity for the BD2 domain over BD1. For BRD4, the pIC50 for BD2 is 7.3, translating to >1000-fold selectivity over BRD4 BD1 . This contrasts sharply with pan-BET inhibitors like JQ1 and I-BET151, which bind both domains with high affinity and lack such discrimination [1]. GSK046's selectivity profile enables dissection of BD2-specific biology without confounding effects from BD1 inhibition.

BET BD2 inhibitor selectivity bromodomain epigenetics

3. Reduced Cytotoxicity vs. Pan-BET Inhibitors: Maintaining Cell Viability in Profibrotic Fibroblasts

In a direct comparative study, GSK046 did not impair cell proliferation or cell cycle progression in BJ fibroblasts and six donor-derived fibroblast lines, whereas the pan-BET inhibitor I-BET151 and the BD1-selective inhibitor GSK778 significantly reduced both parameters [1]. GSK046 efficiently suppressed radiation-induced expression of profibrotic markers (DGKA, COL1A1, ACTA2) without exhibiting cytotoxicity [2]. This functional dissociation is critical for applications requiring sustained cell health.

BET BD2 inhibitor cytotoxicity fibrosis radiotherapy

4. In Vivo Immunomodulatory Efficacy: Subcutaneous Dosing Reduces Antigen-Specific Antibody Production

GSK046 demonstrates robust immunomodulatory activity in vivo. When administered subcutaneously at 40 mg/kg once daily for 14 days to C57BL/6 mice immunized with keyhole limpet hemocyanin (KLH), GSK046 significantly reduced the production of anti-KLH IgM antibodies . This outcome is consistent with its in vitro profile of suppressing Th17 cytokine production (IFNγ, IL-17A, IL-22) without affecting T cell proliferation .

BET BD2 inhibitor immunomodulation in vivo efficacy antibody production

5. Pharmacokinetic Profile: Oral Bioavailability with Defined Exposure Parameters

GSK046 is orally bioavailable with characterized pharmacokinetic properties that inform experimental design. Following oral dosing at 10 mg/kg in C57BL/6 mice, GSK046 achieved a Cmax of 1589 ng/mL and a terminal elimination half-life of 1.8 hours . These parameters enable predictable exposure in in vivo studies and contrast with pan-BET inhibitors, which often require continuous infusion or high doses due to poor oral bioavailability.

BET BD2 inhibitor pharmacokinetics oral bioavailability Cmax half-life

6. Distinct Phenotypic Fingerprint: Preferential Impact on BRD2/BRD3 Recruitment and Th17 Cytokines

At the cellular level, GSK046 exhibits a more selective phenotypic fingerprint than pan-BET inhibitors. In B and T cell co-culture systems, GSK046 (0.1-10 μM) selectively inhibits production of key pro-inflammatory mediators, including Th17 cytokines, while sparing the proliferative activity of human primary CD4+ T cells . Furthermore, GSK046 appears to more prominently affect the recruitment of BRD2 and BRD3 to interferon target genes compared to BRD4 . This differential activity profile is not observed with pan-BET inhibitors, which broadly suppress transcription and proliferation.

BET BD2 inhibitor cytokine production T cell phenotypic fingerprint

Optimal Research Use Cases for GSK046: Validated Experimental Systems Where BD2 Selectivity is Essential


Preclinical Models of Radiation-Induced Fibrosis: Leveraging Low Cytotoxicity and Target Engagement

GSK046 is ideally suited for studies of radiation-induced fibrosis where preservation of fibroblast viability is paramount. As demonstrated in BJ fibroblasts and primary donor cells, GSK046 attenuates profibrotic gene expression (COL1A1, ACTA2, DGKA) without impairing cell proliferation or cell cycle progression [1]. This allows for long-term in vitro assays and in vivo models (e.g., skin or lung fibrosis post-radiotherapy) where cytotoxicity would confound results. Researchers should use GSK046 at concentrations up to 10 μM in vitro and 40 mg/kg s.c. in vivo to replicate published efficacy.

Immuno-Oncology and Autoimmunity: Dissecting BD2-Driven Cytokine Networks

For investigations into Th17-mediated inflammation or anti-tumor immunity, GSK046's ability to suppress effector cytokines (IFNγ, IL-17A, IL-22) without inhibiting T cell proliferation provides a cleaner experimental system than pan-BET inhibitors . In B and T cell co-cultures, 0.1-10 μM GSK046 specifically blocks pro-inflammatory mediator production . In vivo, the 40 mg/kg s.c. regimen reduces antigen-specific IgM production in KLH-immunized mice . This makes GSK046 the preferred tool for validating BD2 as a target in diseases like psoriasis, rheumatoid arthritis, or checkpoint inhibitor combination therapies.

Epigenetic Target Validation: Establishing BD2-Specific Transcriptional Signatures

The >1000-fold selectivity of GSK046 for BD2 over BD1 enables definitive assignment of transcriptional effects to the second bromodomain . In experiments where BRD4 BD1 inhibition may be a confounding variable, GSK046 serves as a gold-standard chemical probe. Its high aqueous solubility ensures reproducible delivery in cellular assays [2], while its characterized pharmacokinetics (Cmax 1589 ng/mL, t1/2 1.8 h at 10 mg/kg p.o.) allow for precise in vivo target engagement studies . Use in parallel with BD1-selective probes (e.g., GSK778) to map domain-specific gene regulation.

In Vivo Pharmacology: Oral Dosing for Chronic Inflammation Models

GSK046's oral bioavailability and favorable solubility make it a practical choice for long-term in vivo studies. At 10 mg/kg p.o. in mice, GSK046 achieves a Cmax of 1589 ng/mL and a half-life of 1.8 hours , supporting once-daily or twice-daily dosing regimens. This is particularly valuable for chronic models of inflammatory bowel disease, nonalcoholic steatohepatitis (NASH), or collagen-induced arthritis where sustained target coverage is needed. Unlike pan-BET inhibitors that often require vehicle optimization, GSK046 can be formulated simply due to its high aqueous solubility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK046

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.